Phenoxathiin-4-boronic acid pinacol ester
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Overview
Description
Phenoxathiin-4-boronic acid pinacol ester is a chemical compound with the molecular formula C12H9BO3S . It has a molecular weight of 244.07400 . It’s a boronic ester, which are highly valuable building blocks in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C12H9BO3S . The exact mass is 244.03700 .Chemical Reactions Analysis
Pinacol boronic esters are used in various chemical reactions. They are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Protodeboronation of pinacol boronic esters has been reported, which allows for formal anti-Markovnikov alkene hydromethylation .Physical and Chemical Properties Analysis
This compound has a density of 1.45 g/cm3 . It has a boiling point of 457.5ºC at 760 mmHg and a melting point of 162-167 °C . Its vapour pressure is 3.67E-09mmHg at 25°C .Safety and Hazards
Future Directions
The Suzuki–Miyaura coupling reaction is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . Therefore, the development of more efficient and environmentally friendly methods for the synthesis and use of boronic esters, including Phenoxathiin-4-boronic acid pinacol ester, is a promising direction for future research .
Mechanism of Action
Target of Action
Phenoxathiin-4-boronic acid pinacol ester, like other boronic acid esters, primarily targets the formation of carbon-carbon bonds in organic synthesis . It is a key reagent in the Suzuki-Miyaura cross-coupling reaction, a widely used method for forming carbon-carbon bonds .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, a key step in the Suzuki-Miyaura coupling reaction . In this process, the boron atom in the boronic ester transfers an organic group to a metal, typically palladium . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction is a key method for forming carbon-carbon bonds, which are fundamental to organic synthesis . The downstream effects include the formation of a wide range of organic compounds .
Pharmacokinetics
It’s known that boronic esters, in general, are only marginally stable in water . The rate of hydrolysis is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds . In addition, the compound can be used in protodeboronation , a process that removes the boron moiety from the molecule .
Action Environment
The action of this compound is influenced by environmental factors such as pH and the presence of water . The compound is only marginally stable in water and its rate of hydrolysis is considerably accelerated at physiological pH . Therefore, these factors must be carefully controlled when using this compound in organic synthesis .
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxathiine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BO3S/c1-17(2)18(3,4)22-19(21-17)12-8-7-11-15-16(12)20-13-9-5-6-10-14(13)23-15/h5-11H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDGSPKRMAWRAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)SC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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